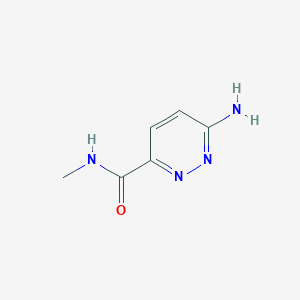

6-amino-N-methylpyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-amino-N-methylpyridazine-3-carboxamide is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their various biological activities, and modifications on the pyridine ring can lead to compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in the literature. For instance, a number of methyl-2- and 3-nitropyridinecarboxamides have been synthesized, indicating that the presence of a hydrogen atom adjacent to the NO2 group is crucial for anticoccidial activity, and that methylation at the adjacent position of the CONH2 function can enhance this activity . Additionally, monoamide isomers, including those with a methyl group on the pyridine ring, have been synthesized using acyl chloride reactions, demonstrating the versatility of pyridine chemistry .

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those similar to this compound, has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-vis spectroscopy . These techniques allow for the detailed analysis of the molecular structure, including the positions of substituents on the pyridine ring, which can significantly influence the compound's biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be influenced by the substituents on the ring. For example, the introduction of a methyl group can affect the inductive effects and the overall reactivity of the compound . The synthesis of 6-carboxamides with various substituents has been achieved, and the reactivity of these compounds has been studied in the context of their antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of different functional groups, such as amino and carboxamide groups, can influence properties like solubility, melting point, and stability. The antimicrobial activity of certain pyridine derivatives has been attributed to their chemical structure, with some compounds showing more activity than reference drugs against specific strains of microorganisms .

Aplicaciones Científicas De Investigación

Kinase Inhibition for Antitumor Activity

Research has uncovered potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines, exemplified by compounds demonstrating complete tumor regressions in xenograft models of chronic myelogenous leukemia (CML) with low toxicity, suggesting a potential pathway for cancer treatment research involving related compounds (Lombardo et al., 2004).

Carbohydrate Mimetics Synthesis

The synthesis of amino sugars, dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues has been developed, employing 1,2-oxazines as crucial intermediates. These compounds have potential applications as anti-inflammatory agents, indicating a route for designing bioactive molecules that mimic natural carbohydrates (Pfrengle & Reissig, 2010).

Antimicrobial Agents Development

A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized with the aim of creating antimicrobial agents, showcasing the utility of related chemical structures in developing new treatments for bacterial and fungal infections (Hossan et al., 2012).

Structural Characterization for Chemical Synthesis

The synthesis and structural characterization of monoamide isomers, including those similar to "6-amino-N-methylpyridazine-3-carboxamide", have been explored. These studies facilitate the understanding of inductive effects contributed by substituents on the pyridine ring, critical for further chemical synthesis and modification endeavors (Kadir et al., 2017).

Anticoccidial Activity

Research into methyl-2- and 3-nitropyridinecarboxamides, similar in structure to the compound of interest, has identified certain derivatives with optimal anticoccidial activity, highlighting the potential for related compounds in treating coccidiosis in poultry (Morisawa et al., 1978).

Safety and Hazards

The safety information for 6-amino-N-methylpyridazine-3-carboxamide indicates that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-amino-N-methylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H2,7,10)(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVSAUAUMHNROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1248423-87-1 |

Source

|

| Record name | 6-amino-N-methylpyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)

![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)